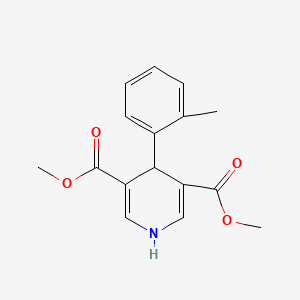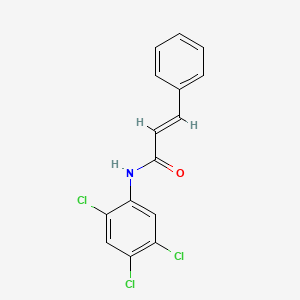![molecular formula C16H20N2O2 B5572221 1-[2-oxo-2-(2-phenylazetidin-1-yl)ethyl]piperidin-2-one](/img/structure/B5572221.png)
1-[2-oxo-2-(2-phenylazetidin-1-yl)ethyl]piperidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves complex reactions that include the formation of key intermediates such as substituted 2-[(2-chloro-4-oxo-3-phenylazetidin-1-yl)amino]-1-methyl-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile derivatives. These processes are carefully monitored using techniques like TLC and characterized using spectroscopic methods such as FT-IR and 1H NMR, alongside elemental analysis (Holam, Santhoshkumar, & Killedar, 2022).
Molecular Structure Analysis
The molecular and crystal structures of compounds similar to our compound of interest can be determined by X-ray diffraction analysis. Such studies have revealed that molecules like 1-methyl-2-oxo-3-acetoxy-4-hydroxy-4-(phenyl)piperidine possess considerable conformational flexibility and can form extensive networks of intramolecular and intermolecular hydrogen bonds, significantly influencing their conformation and molecular packing in crystals (Kuleshova & Khrustalev, 2000).
Chemical Reactions and Properties
Compounds within this family exhibit a range of chemical behaviors and reactions. For example, the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide involves multiple steps, including reactions with benzenesulfonyl chloride and ethyl isonipecotate, leading to a variety of biologically active compounds (Khalid et al., 2016).
Physical Properties Analysis
The study of physical properties such as crystal conformation, molecular packing, and hydrogen bonding patterns is essential to understanding the behavior of these compounds. These analyses often rely on X-ray diffraction and spectroscopic techniques to elucidate the structural details that influence the compound's physical characteristics (Kuleshova & Khrustalev, 2000).
Chemical Properties Analysis
The chemical properties of "1-[2-oxo-2-(2-phenylazetidin-1-yl)ethyl]piperidin-2-one" derivatives, including reactivity, stability, and interaction with biological targets, are closely tied to their structural features. Molecular docking studies, for instance, predict the affinity of synthesized compounds towards proteins, offering insights into potential biological activities and pharmacological applications (Holam, Santhoshkumar, & Killedar, 2022).
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
1-[2-oxo-2-(2-phenylazetidin-1-yl)ethyl]piperidin-2-one and its derivatives are of significant interest in the field of synthetic organic chemistry due to their potential biological activities. Studies have focused on the synthesis of related compounds and their evaluation for antibacterial and antifungal properties. For instance, N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide exhibited moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016). Similarly, oxazolidinones, a class of synthetic antibacterial agents active against gram-positive organisms, including methicillin-resistant Staphylococcus aureus, have been researched for their efficacy, with compounds demonstrating in vivo potency comparable to linezolid (Tucker et al., 1998).
Anticancer Potential
The exploration of related compounds for anticancer activities has been a significant area of research. Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids were sequentially synthesized and evaluated as promising anticancer agents, with some compounds showing low IC50 values indicating strong anticancer potential relative to doxorubicin (Rehman et al., 2018).
Chemical Synthesis and Structural Analysis
Research has also been directed towards the chemical synthesis of compounds with structural similarities and their subsequent analysis. For example, the intra- and intermolecular nucleophilic cleavage of the amide bond of β-lactams to yield corresponding lactone and lactams has been studied, showcasing the versatility of these compounds in synthetic chemistry (Kano et al., 1979).
Novel Synthetic Routes and Molecular Docking
Moreover, novel synthetic routes have been developed to produce compounds with potential biological activities, including antimicrobial and anticancer properties. Molecular docking studies have been employed to predict the affinity of synthesized compounds with proteins, further highlighting their potential in drug discovery (Holam et al., 2022).
Propriétés
IUPAC Name |
1-[2-oxo-2-(2-phenylazetidin-1-yl)ethyl]piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c19-15-8-4-5-10-17(15)12-16(20)18-11-9-14(18)13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSPCEWOPHHETF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)CC(=O)N2CCC2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-Oxo-2-(2-phenylazetidin-1-YL)ethyl]piperidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3R*,4R*)-4-(piperidin-1-ylmethyl)-1-(2-thienylcarbonyl)pyrrolidin-3-yl]methanol](/img/structure/B5572138.png)

![5-ethyl-2,3-dimethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5572157.png)
![2-[(3-bromobenzyl)thio]-N'-(2,4-dichlorobenzylidene)acetohydrazide](/img/structure/B5572176.png)
![4-[4-(2,4-dichlorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5572178.png)
![1-[4-ethyl-5-(1-isoquinolin-1-ylpiperidin-4-yl)-4H-1,2,4-triazol-3-yl]-N,N-dimethylmethanamine](/img/structure/B5572185.png)

![3-({3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2-(methylthio)pyridine](/img/structure/B5572204.png)
![3-[(2,6-dichlorobenzylidene)amino]-2-methyl-4(3H)-quinazolinone](/img/structure/B5572228.png)

![[1-[(1-cyclopropyl-1H-imidazol-2-yl)methyl]-3-(3-methylbut-2-en-1-yl)piperidin-3-yl]methanol](/img/structure/B5572241.png)
![2,8,8-trimethyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B5572245.png)
![4-{[4-(4-methyl-1H-benzimidazol-2-yl)-1-piperidinyl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5572248.png)
